molecular formula C10H13NO3 B12002087 2,6-dimethoxy-N-methylbenzamide CAS No. 21864-68-6

2,6-dimethoxy-N-methylbenzamide

Cat. No.: B12002087
CAS No.: 21864-68-6
M. Wt: 195.21 g/mol
InChI Key: MHEJRFLROTWAKE-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-methylbenzamide is a substituted benzamide featuring methoxy groups at the 2- and 6-positions of the aromatic ring and a methyl group attached to the amide nitrogen. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development. For example, derivatives such as 4-(5-bromo-1H-benzo[d]imidazol-1-yl)-2,6-dimethoxy-N-methylbenzamide (33a) exhibit inhibitory activity against salt-inducible kinases (SIKs), with LC-MS data confirming a molecular ion peak at m/z = 390.0/391.9 [M + H] and distinct ¹H NMR signals (e.g., δ 3.83 ppm for methoxy groups) .

Properties

CAS No.

21864-68-6

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2,6-dimethoxy-N-methylbenzamide

InChI

InChI=1S/C10H13NO3/c1-11-10(12)9-7(13-2)5-4-6-8(9)14-3/h4-6H,1-3H3,(H,11,12)

InChI Key

MHEJRFLROTWAKE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC=C1OC)OC

Origin of Product

United States

Preparation Methods

Preparation of 2,6-Dimethoxybenzoic Acid

The synthesis of 2,6-dimethoxy-N-methylbenzamide typically begins with the preparation of 2,6-dimethoxybenzoic acid, a key intermediate. A patented method involves the reaction of 1,3-dimethoxybenzene with sodium phenide and carbon dioxide under controlled conditions. Sodium sand is first generated by heating sodium metal in toluene, followed by reaction with chlorobenzene and 1,3-dimethoxybenzene to form 2,6-dimethoxyphenyl sodium. Subsequent carboxylation with CO₂ at 0°C yields 2,6-dimethoxybenzoic acid sodium salt, which is acidified to isolate the crude product. Recrystallization using a methanol/water system achieves a purity of ≥99%.

Key Reaction Conditions:

  • Temperature: 0–27°C (step-dependent)

  • Catalysts: Propyl carbinol (0.15–15 mL)

  • Yield: ~80% (crude), ≥99% purity after crystallization

Conversion to Acid Chloride

The benzoic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. For instance, treatment with excess SOCl₂ under reflux (70–80°C) for 4–6 hours produces 2,6-dimethoxybenzoyl chloride, which is purified via distillation or solvent removal.

Typical Parameters:

  • Reagent: SOCl₂ (2.5 equiv)

  • Solvent: Anhydrous toluene or dichloromethane

  • Yield: 85–92%

Amidation with Methylamine

The acid chloride is reacted with methylamine (CH₃NH₂) in a nucleophilic acyl substitution. In a representative procedure, 2,6-dimethoxybenzoyl chloride (1.0 equiv) is added dropwise to a solution of methylamine (2.0 equiv) in tetrahydrofuran (THF) at 0–5°C. The mixture is stirred for 12–24 hours at room temperature, followed by aqueous workup to isolate the product.

Optimized Conditions:

  • Solvent: THF or diethyl ether

  • Temperature: 0°C → room temperature

  • Yield: 70–78%

Weinreb Amide Intermediate Route

Formation of Weinreb Amide

An alternative approach employs the Weinreb amide methodology to enhance selectivity. Starting from 2,6-dimethoxybenzoic acid, the acid chloride is reacted with N,O-dimethylhydroxylamine (Weinreb reagent) to form the Weinreb amide intermediate. This step avoids overreduction or side reactions during subsequent transformations.

Reaction Protocol:

  • Reagents: N,O-dimethylhydroxylamine (1.2 equiv), triethylamine (2.0 equiv)

  • Solvent: Dichloromethane

  • Yield: 88–90%

Methylation via Grignard Reagent

The Weinreb amide is treated with methylmagnesium bromide (CH₃MgBr) in THF at −78°C. The Grignard reagent selectively transfers a methyl group to the amide carbonyl, yielding 2,6-dimethoxy-N-methylbenzamide after hydrolysis.

Critical Parameters:

  • Temperature: −78°C (to prevent ketone formation)

  • Quenching: Saturated ammonium chloride

  • Yield: 75–80%

Direct Amidation Using Coupling Reagents

Carbodiimide-Mediated Coupling

A modern method utilizes coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt). 2,6-Dimethoxybenzoic acid (1.0 equiv) is activated with EDC/HOBt in dichloromethane, followed by addition of methylamine hydrochloride (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv). The reaction proceeds at room temperature for 12–18 hours.

Performance Metrics:

  • Solvent: Dichloromethane or dimethylformamide (DMF)

  • Yield: 82–85%

  • Purity: ≥95% (HPLC)

Microwave-Assisted Synthesis

Microwave irradiation accelerates the amidation process. A mixture of 2,6-dimethoxybenzoic acid, methylamine (2.0 equiv), and HATU (1.1 equiv) in DMF is irradiated at 100°C for 20 minutes, achieving near-quantitative conversion.

Advantages:

  • Reaction Time: 20 minutes (vs. 12–24 hours conventionally)

  • Yield: 90–95%

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Purity (%)Reaction TimeScalability
Acid ChlorideSOCl₂, CH₃NH₂70–78≥9518–24 hHigh
Weinreb AmideN,O-dimethylhydroxylamine, CH₃MgBr75–80≥988–12 hModerate
EDC/HOBtEDC, HOBt, DIPEA82–85≥9512–18 hHigh
MicrowaveHATU, DMF90–95≥970.3 hLimited

Mechanistic and Practical Considerations

Side Reactions and Mitigation

  • Overmethylation : In the Grignard approach, excess reagent may lead to dimethylation. Controlled addition at low temperatures (−78°C) minimizes this risk.

  • Hydrolysis of Acid Chloride : Exposure to moisture degrades 2,6-dimethoxybenzoyl chloride. Reactions must be conducted under anhydrous conditions with molecular sieves.

Purification Techniques

  • Recrystallization : Methanol/water systems effectively purify the final product, achieving ≥99% purity.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane) resolves byproducts in coupling reagent methods .

Chemical Reactions Analysis

Reactivity:

2,6-dimethoxy-N-methylbenzamide: can undergo various chemical reactions due to its functional groups. Some notable reactions include:

    Substitution Reactions: The amide functional group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction processes.

    Acylation: The amide group can be acylated using acyl chlorides or anhydrides.

Common Reagents and Major Products:

    Substitution: Reagents like ammonia or primary amines can replace the chlorine atom in the amide group, yielding substituted amides.

    Oxidation: Mild oxidants like hydrogen peroxide (HO) can convert the methyl groups to carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) can reduce the nitro group to an amine.

Scientific Research Applications

2,6-dimethoxy-N-methylbenzamide: finds applications in various fields:

    Chemistry: It serves as a building block for more complex molecules.

    Biology: Researchers study its interactions with biological targets.

    Medicine: Investigations explore its potential as a drug candidate.

    Industry: It may be used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism by which 2,6-dimethoxy-N-methylbenzamide exerts its effects depends on its specific molecular targets. Further research is needed to elucidate these pathways comprehensively.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Ring

a. Halogen vs. Methoxy Substitutions

  • 2,6-Dichloro-N,N-dimethylbenzamide (3h) and 2,6-difluoro-N,N-dimethylbenzamide (3g): These analogues replace methoxy groups with electron-withdrawing halogens (Cl, F), altering electronic properties.
  • 3-Bromo-2,6-dimethoxy-N-methylbenzamide : Bromine at the 3-position introduces steric bulk and polarizability, which may influence binding interactions in biological systems .

b. Positional Isomerism

Variations in N-Substituents

a. Alkyl Chain Length

  • N-Heptyl-2,6-dimethoxybenzamide : Substituting the N-methyl group with a heptyl chain increases molecular weight (279.38 g/mol vs. ~241.27 g/mol for N-methyl) and lipophilicity (logP ~3.5 vs. ~1.8), impacting membrane permeability and pharmacokinetics .
  • N-Methoxy-N-methylbenzamide (Weinreb amide) : The N-methoxy-N-methyl group stabilizes the amide bond, making it a versatile ketone synthesis reagent. This contrasts with 2,6-dimethoxy-N-methylbenzamide, which lacks such reactivity .

Structural Conformations

Crystallographic studies of chlorinated benzamides (e.g., N-(2,6-dichlorophenyl)benzamide ) reveal a trans conformation between the N–H and C=O bonds, a feature likely shared with 2,6-dimethoxy-N-methylbenzamide due to similar amide geometry .

Spectroscopic and Chromatographic Data

Compound ¹H NMR Key Signals (δ, ppm) LC-MS [M + H] Application
2,6-Dimethoxy-N-methylbenzamide 3.83 (s, 6H, OCH₃), 2.71 (d, 3H, NCH₃) 390.0/391.9 Kinase inhibitor intermediate
N-Heptyl-2,6-dimethoxybenzamide 3.85 (s, 6H, OCH₃), 3.30 (t, 2H, NCH₂) 279.38 (monoisotopic) Material science applications
2,6-Dichloro-N,N-dimethylbenzamide 3.10 (s, 6H, N(CH₃)₂) Not reported Synthetic intermediate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-dimethoxy-N-methylbenzamide, and how can side reactions be minimized?

  • Methodology :

  • Use coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to activate carboxylic acid intermediates, ensuring regioselective amide bond formation .
  • Control reaction temperature (e.g., 0–25°C) and stoichiometric ratios to suppress O-methylation or demethylation side reactions. Monitor progress via TLC or HPLC.
  • Example protocol: React 2,6-dimethoxybenzoic acid with N-methylamine in anhydrous dichloromethane under inert atmosphere.

Q. How can NMR and IR spectroscopy distinguish 2,6-dimethoxy-N-methylbenzamide from structural analogs?

  • Methodology :

  • ¹H NMR : Look for methoxy proton signals at δ 3.8–4.0 ppm (split into two singlets due to symmetry) and N-methyl protons at δ 2.9–3.1 ppm. Aromatic protons appear as a singlet (δ 6.5–7.0 ppm) due to equivalent H3 and H5 positions .
  • IR : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and methoxy C-O stretches at ~1250 cm⁻¹. Compare with computational predictions (e.g., DFT) for validation .

Q. What purification strategies are effective for isolating 2,6-dimethoxy-N-methylbenzamide from reaction mixtures?

  • Methodology :

  • Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate polar by-products.
  • Recrystallize from ethanol/water mixtures to enhance purity. Monitor melting point (expected range: 120–125°C) .

Q. How does solvent polarity affect the solubility of 2,6-dimethoxy-N-methylbenzamide?

  • Methodology :

  • Perform solubility tests in solvents of varying polarity (e.g., hexane, DCM, ethanol, DMSO).
  • Correlate results with Hansen solubility parameters. Use computational tools (e.g., COSMO-RS) to predict solubility profiles .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of 2,6-dimethoxy-N-methylbenzamide?

  • Methodology :

  • Optimize geometry using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set. Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Validate with experimental UV-Vis spectra (e.g., λmax ~270–290 nm for aromatic π→π* transitions) .

Q. What crystallographic tools (e.g., SHELX, WinGX) resolve structural ambiguities in 2,6-dimethoxy-N-methylbenzamide?

  • Methodology :

  • Collect single-crystal X-ray diffraction data. Refine using SHELXL for precise bond-length/angle measurements.
  • Visualize thermal ellipsoids via ORTEP-3 to confirm methoxy group conformations .

Q. How to address contradictory spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

  • Methodology :

  • Re-examine experimental conditions (e.g., solvent deuteration, temperature).
  • Re-run DFT calculations with implicit solvent models (e.g., PCM) to account for solvent effects .
  • Cross-validate with 2D NMR (COSY, HSQC) to confirm proton coupling networks .

Q. What in vitro assays evaluate the biological activity of 2,6-dimethoxy-N-methylbenzamide as a biochemical probe?

  • Methodology :

  • Screen for enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s assay.
  • Perform cytotoxicity assays (MTT) on cell lines to identify IC50 values. Include positive controls (e.g., known inhibitors) and replicate experiments (n=3) .

Q. How can waste containing 2,6-dimethoxy-N-methylbenzamide be safely managed in laboratory settings?

  • Methodology :

  • Neutralize acidic/basic residues before disposal.
  • Collect organic waste in designated containers and partner with certified hazardous waste treatment facilities. Follow EPA guidelines for benzamide derivatives .

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